molecular formula C16H16O2 B2938687 4-'Methyl-[1'1-biphenyl]-3-yl)methyl acetate CAS No. 126485-54-9

4-'Methyl-[1'1-biphenyl]-3-yl)methyl acetate

Cat. No.: B2938687
CAS No.: 126485-54-9
M. Wt: 240.302
InChI Key: WONHPHQBIZYLRF-UHFFFAOYSA-N
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Description

4-'Methyl-[1’1-biphenyl]-3-yl)methyl acetate is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a biphenyl core with a methyl group at the 4-position and an acetate ester at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-'Methyl-[1’1-biphenyl]-3-yl)methyl acetate typically involves the following steps:

Industrial Production Methods

Industrial production of 4-'Methyl-[1’1-biphenyl]-3-yl)methyl acetate follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-'Methyl-[1’1-biphenyl]-3-yl)methyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amines, thiols derivatives.

Scientific Research Applications

4-'Methyl-[1’1-biphenyl]-3-yl)methyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-'Methyl-[1’1-biphenyl]-3-yl)methyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbiphenyl: Lacks the acetate ester group, making it less reactive in certain chemical reactions.

    4-Methyldiphenyl: Similar structure but different functional groups, leading to different chemical properties and applications.

    4-Phenyltoluene: Another biphenyl derivative with different substituents, affecting its reactivity and applications.

Properties

IUPAC Name

[3-(4-methylphenyl)phenyl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-12-6-8-15(9-7-12)16-5-3-4-14(10-16)11-18-13(2)17/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONHPHQBIZYLRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC(=C2)COC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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